Netarsudil

Ophthalmology Glaucoma Intraocular Pressure

Netarsudil (AR-13324, CAS 1254032-66-0) is a first-in-class ophthalmic Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor approved by the FDA and EMA for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is a small molecule amino-isoquinoline amide that directly targets the conventional trabecular meshwork outflow pathway, distinguishing it mechanistically from prostaglandin analogs and beta-blockers that act primarily via uveoscleral outflow or aqueous humor suppression.

Molecular Formula C28H27N3O3
Molecular Weight 453.5 g/mol
CAS No. 1254032-66-0
Cat. No. B609535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetarsudil
CAS1254032-66-0
SynonymsAR-13324;  AR13324;  AR 13324;  Netarsudil free base
Molecular FormulaC28H27N3O3
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C
InChIInChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1
InChIKeyOURRXQUGYQRVML-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Netarsudil (CAS 1254032-66-0) Procurement Baseline: First-in-Class Dual ROCK/NET Inhibitor for Ocular Hypertension


Netarsudil (AR-13324, CAS 1254032-66-0) is a first-in-class ophthalmic Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor approved by the FDA (2017) and EMA (2019) for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension [1]. It is a small molecule amino-isoquinoline amide that directly targets the conventional trabecular meshwork outflow pathway, distinguishing it mechanistically from prostaglandin analogs and beta-blockers that act primarily via uveoscleral outflow or aqueous humor suppression [2].

Why Netarsudil Cannot Be Substituted with Generic ROCK Inhibitors or Standard IOP-Lowering Agents


Netarsudil exhibits a unique triple-action pharmacodynamic profile—enhancing trabecular outflow, decreasing aqueous humor production, and lowering episcleral venous pressure—that is not replicated by any single in-class ROCK inhibitor (e.g., ripasudil) or other glaucoma drug class [1]. Its dual ROCK/NET inhibition, combined with a once-daily dosing regimen enabled by an extended ocular half-life (16–17 hours in rabbits), creates a differentiated efficacy and safety signature that makes direct substitution with alternative agents scientifically unsound without rigorous comparative evaluation [2].

Netarsudil Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


Head-to-Head IOP Reduction: Netarsudil 0.02% QD vs. Ripasudil 0.4% BID in POAG

In a prospective, randomized, comparative study of 140 eyes with primary open-angle glaucoma (POAG), once-daily netarsudil 0.02% demonstrated superior IOP-lowering efficacy compared to twice-daily ripasudil 0.4% [1]. At the 3-month endpoint, the mean diurnal IOP for the netarsudil group was 17.11–18.47 mmHg, while the ripasudil group ranged from 19.22 to 20.69 mmHg, yielding a statistically significant intergroup difference of 2.3 mmHg (p < 0.0001) [1]. Additionally, netarsudil produced a greater mean reduction from baseline (4.64 mmHg, p = 0.001) compared to ripasudil (2.77 mmHg, p = 0.048) [1].

Ophthalmology Glaucoma Intraocular Pressure

ROCKET-1 to -4 Pooled Analysis: Netarsudil 0.02% QD Noninferior to Timolol 0.5% BID

A pooled analysis of four phase III ROCKET trials (n=494 netarsudil; n=510 timolol) demonstrated that once-daily netarsudil 0.02% was noninferior to twice-daily timolol 0.5% at all nine time points through month 3 [1]. Mean treated IOP ranged from 16.4 to 18.1 mmHg among netarsudil-treated patients and 16.8 to 17.6 mmHg among timolol-treated patients [1]. Importantly, netarsudil achieved this noninferiority with a novel mechanism of action (direct trabecular outflow enhancement) distinct from timolol's aqueous suppression, offering a therapeutic alternative with minimal systemic adverse events [1].

Ophthalmology Glaucoma Clinical Trial

MERCURY-2: Netarsudil/Latanoprost FDC Superiority vs. Individual Components

The phase III MERCURY-2 trial (n=750) evaluated once-daily netarsudil 0.02%/latanoprost 0.005% fixed-dose combination (FDC) versus each component alone [1]. The FDC met superiority criteria over both monotherapies at all nine time points (all P < 0.0001), lowering IOP by an additional 2.2 to 3.3 mmHg versus netarsudil alone and an additional 1.5 to 2.4 mmHg versus latanoprost alone [1]. At month 3, 42.1% of FDC patients achieved mean diurnal IOP ≤15 mmHg compared to 15.8% for netarsudil and 18.3% for latanoprost [1].

Ophthalmology Glaucoma Fixed-Dose Combination

ROCK2 Inhibition Potency: Netarsudil Ki vs. Y-27632 and Verosudil

Netarsudil exhibits potent and selective inhibition of both ROCK1 and ROCK2 isoforms [1]. In vitro kinase assays report a Ki of 2.6 ± 0.7 nM for ROCK1 and 2.8 ± 0.7 nM for ROCK2 [2]. Alternative sources report Ki values of 1 nM for each isoform [3]. For comparison, the widely used research tool Y-27632 has a reported Ki of 140 nM for ROCK1—approximately 50–140-fold less potent [4]. Another clinical-stage ROCK inhibitor, verosudil (AR-12286), has a Ki of 2 nM for both isoforms, demonstrating comparable enzymatic potency to netarsudil but without netarsudil's dual NET inhibition [5].

ROCK Inhibitor Enzymology Drug Discovery

ROCKET-2: Long-Term Safety Profile—Conjunctival Hyperemia and Corneal Verticillata Incidence

The 12-month ROCKET-2 trial (n=756) provides comparative safety data for netarsudil 0.02% QD, netarsudil 0.02% BID, and timolol 0.5% BID [1]. Conjunctival hyperemia occurred in 61% of netarsudil QD patients versus 14% for timolol [1]. Corneal verticillata (corneal deposits) was observed in 26% of netarsudil QD patients versus 1% for timolol [1]. Importantly, these ocular adverse events were generally mild and did not meaningfully impact visual function [1]. In a separate comparative study against ripasudil, netarsudil showed a lower overall incidence of adverse events (32.9% vs. 44.3%) and fewer ocular AEs (59.8% vs. 66.7%) [2].

Ophthalmology Drug Safety Adverse Events

Selectivity Profile: Netarsudil Kinase Panel Screening vs. Broad-Spectrum ROCK Inhibitors

Netarsudil demonstrates high kinase selectivity in a panel of 422 kinases [1]. At a screening concentration, only 11 kinases were inhibited >90% [1]. Among these, only ROCK1 (93% inhibition), ROCK2 (93% inhibition), PKCδ (91%), and PKCη (93%) have been identified as potential targets for IOP lowering [2]. This restricted off-target profile contrasts with earlier-generation ROCK inhibitors like fasudil, which inhibits a broader range of kinases [3].

ROCK Inhibitor Kinase Selectivity Off-Target Activity

Netarsudil High-Value Application Scenarios: Where Quantitative Differentiation Drives Selection


Clinical Formulary Selection for Glaucoma Patients Requiring Once-Daily Dosing and Systemic Safety

Netarsudil 0.02% QD should be prioritized for patients with open-angle glaucoma or ocular hypertension who cannot tolerate beta-blockers due to systemic contraindications (e.g., asthma, bradycardia) or who require once-daily convenience [1]. The pooled ROCKET trial data demonstrate noninferiority to twice-daily timolol 0.5% (IOP 16.4–18.1 mmHg vs. 16.8–17.6 mmHg) with minimal systemic adverse events [1].

Research Procurement for Primary Human Corneal Endothelial Cell (CEC) Expansion and Regenerative Studies

Netarsudil demonstrates superior cellular adherence in primary human CECs compared to Y-27632, the standard ROCK inhibitor for cell culture applications [1]. Both AR-13324 (netarsudil) and its active metabolite AR-13503 showed better cellular adherence than Y-27632, with CEC proliferation rates comparable to Y-27632 [1]. This supports netarsudil's use as an alternative to Y-27632 in corneal endothelial cell therapy and regenerative medicine research protocols [1].

Fixed-Dose Combination Procurement for Enhanced IOP Reduction in Patients Uncontrolled on Prostaglandin Monotherapy

The netarsudil 0.02%/latanoprost 0.005% FDC should be procured for patients inadequately controlled on latanoprost or other prostaglandin analogs alone [1]. MERCURY-2 trial data demonstrate the FDC provides an additional 1.5–2.4 mmHg IOP reduction beyond latanoprost monotherapy, with 42.1% achieving target IOP ≤15 mmHg vs. only 18.3% on latanoprost alone [1]. NICE guidance (TA1009) recommends this FDC as an option after prostaglandin analogue failure when beta-blocker-containing FDCs are unsuitable [2].

Comparative Efficacy Research Requiring Direct Netarsudil vs. Ripasudil Benchmarking

For research protocols comparing clinical ROCK inhibitors, netarsudil 0.02% QD offers a quantifiable efficacy advantage over ripasudil 0.4% BID—a 2.3 mmHg lower mean diurnal IOP (p < 0.0001) and a 1.87 mmHg greater reduction from baseline at 3 months [1]. Netarsudil also demonstrates a more favorable adverse event profile (32.9% vs. 44.3% overall AE incidence) in direct comparison [1]. This positions netarsudil as the reference ROCK inhibitor for clinical studies requiring the most potent IOP-lowering efficacy within this class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Netarsudil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.